molecular formula C23H25NO3 B133995 (9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate CAS No. 575463-96-6

(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate

Cat. No. B133995
M. Wt: 363.4 g/mol
InChI Key: HSDBULQDKRYING-UHFFFAOYSA-N
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Description

(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate, or simply known as 9-Methyl-9-azatricyclo, is a synthetic compound that has been studied for its potential applications in various scientific research fields. 9-Methyl-9-azatricyclo is an organic compound that belongs to the class of heterocyclic compounds, namely azatricyclononanes. It is a colorless, water-soluble solid with the molecular formula C20H21NO3. This compound has been studied for its potential applications in the fields of medicinal chemistry, biochemistry and pharmacology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for '(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate' involves the reaction of 2-hydroxy-2,2-diphenylacetic acid with 9-Methyl-9-azabicyclo[3.3.1]nonane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product.

Starting Materials
2-hydroxy-2,2-diphenylacetic acid, 9-Methyl-9-azabicyclo[3.3.1]nonane, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), Acetic anhydride

Reaction
Step 1: In a dry and inert atmosphere, dissolve 2-hydroxy-2,2-diphenylacetic acid (1.0 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv) in a suitable solvent such as dichloromethane., Step 2: Add 9-Methyl-9-azabicyclo[3.3.1]nonane (1.0 equiv) to the reaction mixture and stir at room temperature for several hours., Step 3: Filter the reaction mixture to remove the dicyclohexylurea by-product and wash the filtrate with water and brine., Step 4: Concentrate the organic layer under reduced pressure and dissolve the resulting intermediate in a suitable solvent such as dichloromethane., Step 5: Add acetic anhydride (1.2 equiv) to the reaction mixture and stir at room temperature for several hours., Step 6: Quench the reaction with water and extract the organic layer with a suitable solvent such as ethyl acetate., Step 7: Wash the organic layer with water and brine, and then dry over anhydrous sodium sulfate., Step 8: Concentrate the organic layer under reduced pressure and purify the resulting product by column chromatography or recrystallization.

Mechanism Of Action

The mechanism of action of 9-Methyl-9-azatricyclo is not fully understood. However, it is believed that the compound binds to certain proteins in the body and modifies their activity. It has been shown to interact with a number of proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with other proteins involved in signal transduction pathways, which are involved in the regulation of various physiological processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 9-Methyl-9-azatricyclo have not been fully elucidated. However, it has been shown to interact with a number of proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with other proteins involved in signal transduction pathways, which are involved in the regulation of various physiological processes.

Advantages And Limitations For Lab Experiments

The advantages of using 9-Methyl-9-azatricyclo in lab experiments include its water solubility, its low toxicity, and its availability. Additionally, it has been used in a variety of research applications, including medicinal chemistry, biochemistry, and pharmacology. The main limitation of using 9-Methyl-9-azatricyclo in lab experiments is that it is not a naturally occurring compound and therefore can be difficult to obtain in large quantities.

Future Directions

The potential future directions for research involving 9-Methyl-9-azatricyclo include further investigation of its mechanism of action, its potential applications in drug development, and its potential applications in materials science. Additionally, further research could be conducted to elucidate its biochemical and physiological effects, as well as its potential toxicity. Finally, further research could be conducted to explore the potential of using 9-Methyl-9-azatricyclo in combination with other compounds to enhance its efficacy.

Scientific Research Applications

9-Methyl-9-azatricyclo has been studied for its potential applications in various scientific research fields. It has been used as a substrate for the synthesis of various drugs and pharmaceuticals. It has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science. Additionally, 9-Methyl-9-azatricyclo has been studied for its potential applications in the fields of medicinal chemistry, biochemistry and pharmacology.

properties

IUPAC Name

(9-methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-24-20-12-17(13-21(24)19-14-18(19)20)27-22(25)23(26,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-21,26H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDBULQDKRYING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476924
Record name AGN-PC-0NHOJB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanotropine Benzylate

CAS RN

575463-96-6
Record name AGN-PC-0NHOJB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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